3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide
Description
The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide features a thiophene-2-carboxamide backbone with a sulfamoyl group at position 3 and a benzylamide substituent at the nitrogen. Key structural attributes include:
- Sulfamoyl moiety: Substituted with a 4-ethoxyphenyl (electron-donating ethoxy group) and methyl group.
- N-Benzyl substituent: A 2-(trifluoromethyl)phenyl group, contributing lipophilicity and metabolic stability due to the trifluoromethyl (-CF₃) group.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[[2-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S2/c1-3-31-17-10-8-16(9-11-17)27(2)33(29,30)19-12-13-32-20(19)21(28)26-14-15-6-4-5-7-18(15)22(23,24)25/h4-13H,3,14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLODLRCPQZURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. The ethoxyphenyl and trifluoromethylphenyl groups are then attached through various coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents that facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
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Anti-inflammatory Activity :
- The thiophene ring system is known for its anti-inflammatory properties, with several thiophene-based drugs targeting cyclooxygenases (COX) and lipoxygenases involved in inflammatory processes. The compound may exhibit similar properties, potentially functioning as a COX inhibitor or influencing other inflammatory pathways .
-
Anticancer Potential :
- Thiophene derivatives have been explored for their anticancer activities, often targeting specific kinases or apoptosis modulators. The structural features of this compound may allow it to interact with cancer-related pathways effectively. Case studies have shown that modifications in the thiophene structure can lead to enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies are crucial for understanding how modifications to the thiophene structure influence biological activity. For instance, variations in substituents on the aromatic rings can lead to significant changes in potency and selectivity against specific targets. Detailed SAR analyses have indicated that electron-withdrawing groups like trifluoromethyl can enhance binding affinity to certain receptors while affecting metabolic stability .
Case Studies and Experimental Findings
-
Inhibition Studies :
- In vitro studies have indicated that compounds similar to 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide exhibit significant inhibition of COX enzymes, suggesting potential as anti-inflammatory agents.
-
Cytotoxicity Assays :
- Cytotoxicity assays performed on various cancer cell lines (e.g., breast cancer, lung cancer) have shown that thiophene derivatives can induce apoptosis through different mechanisms, including caspase activation and cell cycle arrest.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis of Sulfamoyl and Benzyl Groups
The sulfamoyl and benzyl substituents critically influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogues:
Key Observations:
- Sulfamoyl vs. Sulfonyl : Sulfamoyl groups (e.g., target compound) enable hydrogen bonding, unlike sulfonyl groups (), which may reduce target interactions .
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 4-ethoxy group improves solubility compared to chloro () or ethyl () substituents. Conversely, nitro groups () enhance reactivity but reduce metabolic stability .
- Trifluoromethyl Benzyl : Unique to the target compound, the 2-CF₃ benzyl group likely enhances membrane permeability and resistance to oxidative metabolism compared to methyl or methoxy substituents .
Biological Activity
The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a synthetic small molecule that has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of the compound can be described by the following chemical formula:
- Chemical Formula : CHFNOS
- Molecular Weight : Approximately 392.42 g/mol
Structural Features :
- The presence of a thiophene ring contributes to its lipophilicity and potential interaction with biological membranes.
- The sulfamoyl group is known for its role in various biological activities, particularly in inhibiting certain enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit various kinases, which play critical roles in cell proliferation and survival.
- Tyrosine Kinase Inhibition : The compound exhibits strong inhibitory effects on non-receptor tyrosine-protein kinase Lck, which is crucial for T-cell development and function. This inhibition can lead to altered immune responses, making it a candidate for further investigation in immunomodulatory therapies .
- CYP450 Interaction : Preliminary studies suggest that the compound may interact with cytochrome P450 enzymes, impacting drug metabolism and clearance. It is classified as a weak inhibitor of CYP1A2, which could influence the pharmacokinetics of co-administered drugs .
- Anticancer Potential : The compound’s ability to inhibit specific kinases suggests potential applications in cancer therapy, particularly in targeting tumors that rely on aberrant signaling pathways for growth and survival.
Pharmacological Profile
| Property | Measurement |
|---|---|
| IC50 (Lck inhibition) | 0.2 nM |
| Blood-Brain Barrier Penetration | Yes (0.9385 probability) |
| Ames Test | Non-AMES toxic |
| Carcinogenicity | Non-carcinogenic |
Case Studies and Research Findings
- Immunomodulatory Effects : A study conducted on murine models demonstrated that administration of this compound resulted in significant modulation of T-cell responses, suggesting its potential as an immunotherapeutic agent .
- Antitumor Activity : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through the activation of caspase pathways .
- Toxicological Assessment : Toxicity studies revealed an LD50 greater than 2000 mg/kg in rodent models, indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
